molecular formula C9H17NO2 B7817196 4-(Piperidin-2-yl)butanoic acid

4-(Piperidin-2-yl)butanoic acid

Cat. No.: B7817196
M. Wt: 171.24 g/mol
InChI Key: VKKXOOQNBTVWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)butanoic acid is an organic compound that features a piperidine ring attached to a butanoic acid chain. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a crucial building block in organic chemistry and pharmaceuticals

Scientific Research Applications

4-(Piperidin-2-yl)butanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the alkylation of piperidine with a butanoic acid ester, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

Comparison with Similar Compounds

  • 4-(Piperidin-1-yl)butanoic acid
  • 4-(Piperidin-4-yl)butanoic acid
  • 4-(Piperidin-3-yl)butanoic acid

Comparison: 4-(Piperidin-2-yl)butanoic acid is unique due to the position of the piperidine ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

4-piperidin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXOOQNBTVWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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